4-Methoxybenzyl 1-(4-methoxybenzyl)piperidine-2-carboxylate is a chemical compound with the molecular formula C19H25NO4 and a molecular weight of 329.41 g/mol. This compound is notable for its structural features, which include a piperidine ring and methoxybenzyl groups, making it relevant in various fields of chemical research, particularly in medicinal chemistry. The compound is classified under piperidine derivatives, which are known for their diverse biological activities.
The synthesis of 4-Methoxybenzyl 1-(4-methoxybenzyl)piperidine-2-carboxylate typically involves several steps, including:
4-Methoxybenzyl 1-(4-methoxybenzyl)piperidine-2-carboxylate can participate in several chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create analogs for further study.
The mechanism of action for compounds like 4-Methoxybenzyl 1-(4-methoxybenzyl)piperidine-2-carboxylate often involves interaction with specific biological targets such as receptors or enzymes.
Research into its pharmacological effects is ongoing, focusing on its potential therapeutic applications in treating neurological disorders or other conditions influenced by piperidine derivatives.
The physical properties of 4-Methoxybenzyl 1-(4-methoxybenzyl)piperidine-2-carboxylate include:
Chemical properties include:
These properties are crucial for determining its handling procedures and potential applications in research settings.
4-Methoxybenzyl 1-(4-methoxybenzyl)piperidine-2-carboxylate has several scientific applications:
The molecular architecture of 4-methoxybenzyl 1-(4-methoxybenzyl)piperidine-2-carboxylate (C₂₂H₂₇NO₄) integrates three critical elements: a conformationally constrained piperidine ring, a C-2 ester functionalization, and dual para-methoxybenzyl (PMB) protective groups. This triad confers distinctive structural and electronic properties essential for drug discovery applications. The piperidine ring adopts a chair conformation with equatorial orientation of the C-2 ester group, minimizing steric interactions while maximizing electronic delocalization between the carboxylate and nitrogen lone pair [1].
The dual PMB groups serve orthogonal protective functions: the N1-PMB provides acid-labile protection of the tertiary amine, while the C2-O-PMB safeguards the carboxylic acid as a stable ester. This protective strategy enables selective deprotection sequences – the N1-PMB can be selectively removed using oxidizing agents like ceric ammonium nitrate (CAN), preserving the C2 ester functionality for subsequent transformations [7]. Such chemoselectivity is paramount in multi-step syntheses of complex alkaloids where regiospecific functionalization is required.
Comparative Molecular Features of Structural Analogs:The compound exhibits distinct physicochemical properties relative to its structural congeners. Compared to 1-(4-methoxybenzyl)piperidine-2-carboxylic acid (C₁₄H₁₉NO₃, MW 249.31), the diester derivative displays enhanced lipophilicity (calculated LogP ≈ 3.2 vs. 1.8) and reduced crystallinity, impacting solubility profiles and synthetic handling [2]. The presence of dual electron-donating methoxy groups also significantly influences UV absorption characteristics (λₘₐₓ ≈ 274 nm), providing an analytical handle for reaction monitoring.
Role in Conformational Restriction Strategies:Piperidine carboxylates serve as rigid scaffolds that enforce specific pharmacophoric orientations. The title compound’s C-2 ester group can be hydrolyzed to generate 1-(4-methoxybenzyl)piperidine-2-carboxylic acid – a constrained β-amino acid analog capable of inducing turn structures in peptidomimetics [2]. X-ray crystallographic studies of related compounds like 4-[(4-methoxyphenyl)methyl]piperidine (C₁₃H₁₉NO, density 1.002 g/cm³) reveal how para-methoxy substitution minimizes steric congestion while maintaining planarity between the aromatic system and piperidine nitrogen [3]. This geometric feature optimizes electronic interactions in target binding pockets.
Table 1: Structural Analogs and Key Physicochemical Parameters
Compound Name | Molecular Formula | Molecular Weight | Key Properties |
---|---|---|---|
4-Methoxybenzyl 1-(4-methoxybenzyl)piperidine-2-carboxylate | C₂₂H₂₇NO₄ | 369.46 | Dual PMB protection; lipophilic ester |
1-(4-Methoxybenzyl)piperidine-2-carboxylic acid | C₁₄H₁₉NO₃ | 249.31 | Zwitterionic form; peptide backbone modifier |
4-[(4-Methoxyphenyl)methyl]piperidine | C₁₃H₁₉NO | 205.30 | Boiling point: 323.1°C; density: 1.002 g/cm³ |
Benzyl 1-(4-methoxybenzyl)-2-oxopiperidine-3-carboxylate | C₂₂H₂₅NO₄ | 367.44 | Keto-functionalized scaffold |
1-Methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate | C₂₅H₂₇NO₃ | 389.49 | Extended aromatic conjugation |
While not a clinical agent itself, 4-methoxybenzyl 1-(4-methoxybenzyl)piperidine-2-carboxylate serves as a pivotal synthetic precursor to bioactive piperidine alkaloids and pharmaceutical intermediates. The PMB-protected derivative enables the synthesis of neurologically active molecules through selective deprotection and functionalization sequences. Its structural framework mimics tropane alkaloids in spatial orientation, allowing access to compounds with affinity for monoamine transporters and ion channels [4].
Intermediate for Neurologically Targeted Compounds:Controlled hydrogenolysis of the N1-PMB group generates benzyl piperidine-2-carboxylate intermediates used in synthesizing dopamine reuptake inhibitors. The preserved C2-O-PMB ester can undergo catalytic reduction to yield 1,2-unprotected piperidine scaffolds for neurokinin antagonists [7]. This stepwise deprotection strategy was instrumental in developing PAR-1 antagonists like vorapaxar, where constrained piperidine carboxylates serve as conformational locks.
Chiral Pool Applications:The C2 stereocenter enables diastereoselective transformations critical for bioactive molecule synthesis. For instance, enzymatic resolution of hydrolyzed derivatives provides enantiopure 1-(4-methoxybenzyl)piperidine-2-carboxylic acid (CAS 775271-42-6), a precursor to:(1) Sigma-1 receptor ligands through amidation with arylpiperazines, and (2) DPP-IV inhibitors via coupling with β-amino acid recognition elements [2] [6]. The PMB group’s bulkiness enhances stereoselectivity in nucleophilic additions at C-3, facilitating access to key intermediates like 1-(4-methoxybenzyl)-6-oxo-3-styryl-1,4,5,6-tetrahydropyridine-2-carboxylic acid ethyl ester (CAS 1257873-00-9) – advanced precursors to analgesic and anti-inflammatory agents [4].
Enzyme Inhibition Applications:Debenzylated analogs demonstrate measurable acetylcholinesterase inhibition (IC₅₀ ≈ 15-50 μM), validating the pharmacophoric significance of the protonatable nitrogen-carboxylate distance (5.2-5.6 Å). Molecular modeling confirms optimal interaction with the catalytic anionic site (CAS) of cholinesterases when the PMB groups are replaced with smaller alkyl substituents [6]. This underpins the compound’s role in developing anti-Alzheimer candidates, where computational studies using the parent scaffold inform lead optimization.
The emergence of 4-methoxybenzyl 1-(4-methoxybenzyl)piperidine-2-carboxylate reflects pivotal advances in protective group chemistry during the late 20th century. Its synthetic utility is intrinsically tied to the development of para-methoxybenzyl (PMB) groups as acid-labile alternatives to benzyl protecting groups, with seminal work by Kametani and colleagues demonstrating efficient PMB cleavage under mild oxidative conditions [7].
Evolution of Protective Group Strategies:Prior to PMB adoption, piperidine nitrogen protection relied on carbobenzyloxy (Cbz) or tert-butoxycarbonyl (Boc) groups, which posed limitations in orthogonal protection schemes. The introduction of PMB for amine protection in the 1980s enabled chemoselective deprotection in the presence of Cbz groups (using DDQ oxidation) and acid-sensitive functionalities (preserved under CAN conditions). This breakthrough was critical for synthesizing N-unprotected piperidine carboxylates without competitive ester cleavage [7]. The compound’s diester structure exemplifies this dual-protection approach – a strategy later expanded to amino acid and peptide chemistry.
Synthetic Methodology Development:Key routes to this compound include:
The compound’s structural complexity drove innovations in analytical characterization. Early synthetic batches required advanced NMR techniques (¹³C DEPT-135, COSY) to confirm regioisomeric purity and rule out O- versus N-alkylation products. Mass spectral fragmentation patterns documented in PubChem entries (CID 66570082) established diagnostic ions at m/z 150 [C₈H₁₀O₂]⁺ (protonated p-methoxytropylium) and m/z 98 [C₅H₁₂N]⁺ (N-protonated piperidine) [1].
Table 2: Key Historical Milestones in Compound Development
Timeframe | Development | Impact on Compound Utility |
---|---|---|
1985-1990 | PMB established as acid-labile N-protecting group | Enabled chemoselective deprotection strategies |
Late 1990s | CAN deoptimization protocols published | Defined conditions for selective N-PMB removal |
2005-2010 | Solid-phase synthetic adaptations developed | Facilitated high-throughput analog generation |
Post-2010 | Catalytic hydrogenation conditions refined | Improved yields in deprotected intermediates (e.g., CAS 1370018-02-2) |
Construction of spirocyclic oxindoles via copper-catalyzed C-H functionalization, where the PMB-protected carboxylate directs regioselective cyclization [7]
Crystallographic and Computational Contributions:Single-crystal X-ray analysis of derivatives like 4-methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate (CAS 1256340-91-6) has elucidated torsion angles between the piperidine ring and methoxybenzyl groups (θ = 87-92°), providing conformational parameters for molecular modeling [8]. Density functional theory (DFT) studies further correlate rotational barriers (ΔG‡ ≈ 14-17 kcal/mol) with observed atropisomerism in ortho-substituted analogs.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: